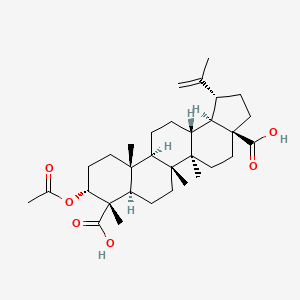

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O6/c1-18(2)20-10-15-32(27(36)37)17-16-29(5)21(25(20)32)8-9-22-28(4)13-12-24(38-19(3)33)31(7,26(34)35)23(28)11-14-30(22,29)6/h20-25H,1,8-17H2,2-7H3,(H,34,35)(H,36,37)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQNCWJJEYAODC-ZESURFQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid: A Technical Guide to its Natural Source, Isolation, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing, isolation, and potential biological activities of the lupane-type triterpenoid, 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid. While direct experimental data for this specific compound is limited, this document consolidates information from closely related analogues to offer valuable insights for research and development. The primary natural source of this compound is identified, and a generalized experimental protocol for its extraction and purification is detailed. Furthermore, the known biological activities of structurally similar lupane triterpenoids, particularly their cytotoxic and anti-inflammatory effects, are discussed, along with the underlying signaling pathways. This guide aims to serve as a foundational resource for professionals interested in the therapeutic potential of this class of natural products.

Introduction

This compound is a pentacyclic triterpenoid belonging to the lupane family. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in the field of drug discovery due to their wide range of biological activities. The lupane skeleton, in particular, has been the basis for numerous compounds with promising pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral effects. This guide focuses on the technical aspects of this compound, providing a detailed exploration of its natural origins and methodologies for its isolation.

Natural Source

The primary natural source of this compound is the bark of Glochidion macrophyllum , a plant belonging to the family Phyllanthaceae.[1][2] The genus Glochidion is known to be a rich source of lupane-type triterpenoids. While the specific yield of this compound from Glochidion macrophyllum is not documented in the available literature, the general abundance of triterpenoids in this genus suggests it is a viable source for isolation.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₈O₆ | [1] |

| Molecular Weight | 528.72 g/mol | [1] |

| CAS Number | 83725-41-1 | [3] |

| Appearance | Not specified | |

| Solubility | Not specified |

Experimental Protocols: Isolation and Purification

While the specific experimental protocol for the isolation of this compound from Glochidion macrophyllum is not detailed in the readily available literature, a generalized procedure can be inferred from the isolation of other lupane triterpenoids from Glochidion species. The following is a composite methodology based on established phytochemical techniques.

Extraction

-

Plant Material Preparation: The bark of Glochidion macrophyllum is collected, air-dried, and ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol are commonly used for the extraction of triterpenoids from Glochidion species. This can be performed using maceration, Soxhlet extraction, or other modern techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification

-

Solvent-Solvent Partitioning: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Triterpenoids are generally found in the less polar fractions (e.g., chloroform and ethyl acetate).

-

Column Chromatography: The fraction enriched with triterpenoids is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Further Chromatographic Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps. These may include repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate the compound in a pure form.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

References

Isolating 3α-Acetoxy-20(29)-lupene-23,28-dioic Acid from Glochidion macrophyllum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the triterpenoid 3α-Acetoxy-20(29)-lupene-23,28-dioic acid from the bark of Glochidion macrophyllum. This document outlines a detailed, synthesized experimental protocol based on established methodologies for triterpenoid extraction from the Glochidion genus, alongside physicochemical data for the target compound.

Core Compound Data

The primary compound of interest, 3α-Acetoxy-20(29)-lupene-23,28-dioic acid, is a naturally occurring triterpenoid.[1] Key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₈O₆ | [1] |

| Molecular Weight | 528.72 g/mol | [1] |

| CAS Number | 83725-41-1 | [2] |

| Class | Triterpenoid | [1] |

Experimental Protocol: Isolation of 3α-Acetoxy-20(29)-lupene-23,28-dioic Acid

The following protocol is a synthesized methodology based on general procedures for the isolation of triterpenoids from the bark of Glochidion species. Specific details from the original isolation study by Hui and Li (1978) were not fully available; therefore, this protocol represents a robust, generalized approach.

Plant Material Collection and Preparation

-

Collection: The bark of Glochidion macrophyllum should be collected and authenticated by a plant taxonomist.

-

Drying: The collected bark is air-dried in a shaded, well-ventilated area until a constant weight is achieved to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried bark is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction using a Soxhlet apparatus with a suitable solvent such as methanol or ethanol. Alternatively, maceration can be employed by soaking the plant material in the solvent (typically at a 1:10 to 1:15 solid-to-liquid ratio) for an extended period (e.g., 72 hours) with periodic agitation.[3]

-

Concentration: The resulting crude extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous residue.

Fractionation and Purification

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their differential solubility. Triterpenoids like the target compound are typically found in the less polar fractions.

-

Column Chromatography: The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel. A solvent gradient is used for elution, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by introducing a more polar solvent (e.g., ethyl acetate or acetone).[4]

-

Thin-Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by TLC to identify those containing the target compound. Visualization can be achieved by spraying the TLC plates with a vanillin-sulfuric acid reagent followed by heating.

-

Further Purification: Fractions containing 3α-Acetoxy-20(29)-lupene-23,28-dioic acid are combined and may require further purification through repeated column chromatography or preparative TLC to achieve high purity.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid from Glochidion macrophyllum.

Caption: General workflow for the isolation of the target compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by 3α-Acetoxy-20(29)-lupene-23,28-dioic acid. However, other triterpenoids isolated from the Glochidion genus have been reported to exhibit various biological activities, including cytotoxic effects on cancer cell lines.[5][6] Further research is required to elucidate the specific mechanisms of action and potential therapeutic targets of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid | TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. New triterpenoid saponins from Glochidion eriocarpum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3α-Acetoxy-20(29)-lupene-23,28-dioic acid (CAS 83725-41-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3α-Acetoxy-20(29)-lupene-23,28-dioic acid is a naturally occurring pentacyclic triterpenoid belonging to the lupane class. Identified and isolated from the bark of Glochidion macrophyllum, this compound is characterized by a distinctive lupene skeleton with an acetoxy group at the 3α position and carboxylic acid functionalities at positions 23 and 28. While research on this specific molecule is limited, its structural similarity to other bioactive lupane triterpenoids, such as betulinic acid, suggests potential pharmacological significance. This document provides a comprehensive overview of the available technical data for 3α-Acetoxy-20(29)-lupene-23,28-dioic acid, including its physicochemical properties, and outlines a generalized protocol for its isolation.

Physicochemical and Spectroscopic Data

The structural elucidation of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid has been primarily determined through spectroscopic methods. The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 83725-41-1 | N/A |

| Molecular Formula | C₃₂H₄₈O₆ | [1][2] |

| Molecular Weight | 528.72 g/mol | [2] |

| Appearance | White or off-white powder | Inferred |

| Predicted Boiling Point | 622.6 ± 40.0 °C | N/A |

| Predicted Density | 1.17 ± 0.1 g/cm³ | N/A |

| Predicted pKa | 4.31 ± 0.70 | N/A |

Table 2: Spectroscopic Data

| Spectroscopic Method | Key Data Points |

| Infrared (IR) Spectroscopy | Bands indicating the presence of hydroxyl groups (O-H), carbonyl groups (C=O) from the acetoxy and carboxylic acid moieties, and C-H stretching from the hydrocarbon backbone are expected. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the vinyl protons of the isopropenyl group, the proton at the carbon bearing the acetoxy group, and multiple methyl singlets characteristic of the lupane skeleton are anticipated. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances for the two carboxylic acid carbons, the carbonyl and methyl carbons of the acetoxy group, the olefinic carbons of the isopropenyl group, and the numerous sp³ hybridized carbons of the triterpenoid framework are expected. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular formula C₃₂H₄₈O₆ is expected, along with characteristic fragmentation patterns of the lupane skeleton. |

Experimental Protocols

The following section details a generalized experimental protocol for the isolation of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid from its natural source, Glochidion macrophyllum. This protocol is based on common phytochemical extraction and isolation techniques for triterpenoids.

Isolation of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid from Glochidion macrophyllum

This workflow outlines the general steps for the extraction and purification of the target compound.

References

An In-depth Technical Guide to 3α-Acetoxy-20(29)-lupene-23,28-dioic Acid and its Bioactive Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction

3α-Acetoxy-20(29)-lupene-23,28-dioic acid is a naturally occurring pentacyclic triterpenoid of the lupane class.[1][2] It is primarily isolated from the bark of plants from the Glochidion genus, such as Glochidion macrophyllum.[1][3] While this specific acetylated compound is identified in phytochemical studies, a significant body of research focuses on its deacetylated precursor, 3α-hydroxy-20(29)-lupene-23,28-dioic acid, also known as Acankoreagenin. Acankoreagenin has demonstrated notable anti-inflammatory and anti-diabetic properties, making it a compound of interest for further investigation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities, with a focus on the more extensively studied Acankoreagenin.

Chemical Structure and Physicochemical Properties

The core structure of these compounds is the lupane skeleton, a pentacyclic triterpenoid framework. The key features include a carboxylic acid at position 28 and another at position 23, an isopropenyl group at C-19, and either an acetoxy or hydroxyl group at the 3-alpha position.

Table 1: Physicochemical Properties

| Property | 3α-Acetoxy-20(29)-lupene-23,28-dioic acid | 3α-hydroxy-20(29)-lupene-23,28-dioic acid (Acankoreagenin) |

| Molecular Formula | C₃₂H₄₈O₆[1][2] | C₃₀H₄₆O₅[4] |

| Molecular Weight | 528.72 g/mol [1][2] | 486.7 g/mol [4] |

| CAS Number | 83725-41-1[2] | 132339-62-9[4][5] |

Biological Activity and Mechanism of Action

Research into the biological effects has primarily centered on Acankoreagenin, revealing its potential as an anti-inflammatory and anti-diabetic agent.

Anti-inflammatory Activity

Acankoreagenin has been shown to effectively modulate inflammatory responses. Its primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8]

Mechanism of NF-κB Inhibition: Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Acankoreagenin has been observed to prevent the degradation of IκBα, thereby blocking the nuclear translocation and activation of NF-κB.[8] This leads to a downstream reduction in the expression of pro-inflammatory mediators.

Caption: Acankoreagenin inhibits the NF-κB pathway.

Anti-diabetic Activity

Acankoreagenin has been investigated for its potential in managing diabetes through multiple mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes and protein tyrosine phosphatase 1B (PTP1B).

Table 2: In Vitro Anti-diabetic Activity of Acankoreagenin

| Target Enzyme | IC₅₀ (µM) | Description |

| α-Glucosidase | 13.01 | An intestinal enzyme responsible for breaking down complex carbohydrates into glucose. Inhibition slows glucose absorption. |

| α-Amylase | 30.81 | A digestive enzyme that hydrolyzes starch into smaller sugars. Inhibition reduces the rate of carbohydrate digestion. |

| PTP1B | 16.39 | A negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity. |

Data is for Acankoreagenin, the deacetylated form of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid.

Experimental Protocols

The following sections outline generalized experimental procedures relevant to the isolation and biological evaluation of these lupane triterpenoids.

Isolation from Glochidion Species

This protocol describes a general method for the extraction and isolation of triterpenoids from plant material.

Caption: General workflow for triterpenoid isolation.

-

Preparation of Plant Material: The bark of Glochidion macrophyllum is collected, air-dried, and ground into a coarse powder.

-

Extraction: The powdered material is extracted exhaustively with a solvent such as methanol or ethanol at room temperature or using a Soxhlet apparatus.[9]

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on polarity.[9]

-

Chromatographic Purification: The fraction containing the target compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient solvent system, such as n-hexane/ethyl acetate.[9]

-

Final Purification: Fractions containing the compound of interest are combined and further purified by methods such as preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the pure compound.[9]

α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory effect of a compound on α-glucosidase activity.

-

Reagents: α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, phosphate buffer (pH 6.8), and a stop solution (e.g., sodium carbonate). Acarbose is used as a positive control.[10]

-

Procedure: a. The test compound is pre-incubated with the α-glucosidase enzyme in phosphate buffer at 37°C.[10] b. The reaction is initiated by adding the pNPG substrate.[10] c. The mixture is incubated for a defined period (e.g., 20 minutes) at 37°C.[10] d. The reaction is terminated by adding the stop solution.[10]

-

Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor.[10]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.

-

Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as the substrate, and a suitable buffer (e.g., Tris-HCl, pH 7.5). A known PTP1B inhibitor is used as a positive control.[11]

-

Procedure: a. The test compound is pre-incubated with PTP1B in the assay buffer.[11] b. The phosphatase reaction is initiated by the addition of the pNPP substrate.[11] c. The reaction is allowed to proceed for a specific time at 37°C.[11]

-

Measurement: The formation of p-nitrophenol is measured spectrophotometrically at a specific wavelength. The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the test compound.[11]

Conclusion

3α-Acetoxy-20(29)-lupene-23,28-dioic acid is a natural product belonging to the lupane family of triterpenoids. While detailed biological studies on this specific compound are limited, its deacetylated precursor, Acankoreagenin, has shown significant promise as an anti-inflammatory and anti-diabetic agent. The inhibitory effects of Acankoreagenin on the NF-κB pathway and key metabolic enzymes highlight the therapeutic potential of this chemical scaffold. Further research is warranted to fully elucidate the pharmacological profile of both 3α-Acetoxy-20(29)-lupene-23,28-dioic acid and Acankoreagenin and to explore their potential for development into novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid | TargetMol [targetmol.com]

- 3. This compound | 83725-41-1 [amp.chemicalbook.com]

- 4. 3-Hydroxylup-20(29)en-23,28-dioic acid | C30H46O5 | CID 164328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxylup-20(29)en-23,28-dioic acid - Immunomart [immunomart.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. In vitro α-glucosidase inhibitory assay [protocols.io]

- 11. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 3α-Acetoxy-20(29)-lupene-23,28-dioic acid, a lupane-type triterpenoid. Isolated from the bark of Glochidion macrophyllum, this compound is of interest to researchers in natural product chemistry and drug discovery. This document compiles and presents the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, in a structured format. Detailed experimental protocols for the isolation and spectroscopic analysis of this class of compounds are also provided to facilitate further research and application.

Introduction

3α-Acetoxy-20(29)-lupene-23,28-dioic acid is a pentacyclic triterpenoid belonging to the lupane family. Its core structure is characterized by a five-ring system with a distinctive isopropenyl group at C-19. The specific substitutions, including an acetoxy group at the 3α position and carboxylic acid functionalities at positions 23 and 28, contribute to its unique chemical properties. The primary natural source of this compound identified to date is the bark of the plant Glochidion macrophyllum.[1] The structural elucidation of such complex natural products relies heavily on a combination of advanced spectroscopic techniques.

Spectroscopic Data

The definitive structural characterization of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid is achieved through the integrated analysis of data from various spectroscopic methods. The following sections present a summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 3α-Acetoxy-20(29)-lupene-23,28-dioic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~4.5 | dd | ~10.6, 5.4 |

| H-29a | ~4.7 | br s | - |

| H-29b | ~4.6 | br s | - |

| H-19 | ~2.4 | m | - |

| -OCOCH₃ | ~2.05 | s | - |

| Methyls | 0.8 - 1.7 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3α-Acetoxy-20(29)-lupene-23,28-dioic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~80 |

| C-20 | ~150 |

| C-29 | ~109 |

| C-23 | ~178 |

| C-28 | ~179 |

| -OCO CH₃ | ~171 |

| -OCOCH ₃ | ~21 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For 3α-Acetoxy-20(29)-lupene-23,28-dioic acid, the molecular formula is C₃₂H₄₈O₆, corresponding to a molecular weight of 528.72 g/mol .[1]

Table 3: Mass Spectrometry Data for 3α-Acetoxy-20(29)-lupene-23,28-dioic acid

| Parameter | Value |

| Molecular Formula | C₃₂H₄₈O₆ |

| Molecular Weight | 528.72 |

| Predicted [M+H]⁺ | 529.3427 |

| Predicted [M+Na]⁺ | 551.3246 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid is expected to show characteristic absorption bands for hydroxyl, carbonyl, and alkene groups.

Table 4: Expected Infrared (IR) Absorption Bands for 3α-Acetoxy-20(29)-lupene-23,28-dioic acid

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 2500 (broad) | O-H (Carboxylic acid) | Stretching |

| ~2950 | C-H (Aliphatic) | Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1700 | C=O (Carboxylic acid) | Stretching |

| ~1640 | C=C (Alkene) | Stretching |

| ~880 | =C-H (Alkene) | Bending |

Experimental Protocols

The following sections detail generalized experimental procedures for the isolation and spectroscopic analysis of lupane-type triterpenoids from plant material. These protocols can be adapted for the specific study of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid.

Isolation of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid

-

Plant Material Collection and Preparation: The bark of Glochidion macrophyllum is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature or using a Soxhlet apparatus.

-

Fractionation: The crude extract is concentrated under reduced pressure and then partitioned between solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the compound of interest are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure 3α-Acetoxy-20(29)-lupene-23,28-dioic acid.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, Pyridine-d₅) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The spectra are processed and analyzed to assign the chemical shifts and determine the connectivity of all protons and carbons in the molecule.

-

-

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: High-resolution mass spectra are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Analysis: The exact mass is used to determine the elemental composition of the molecule. Fragmentation patterns from MS/MS experiments can provide further structural information.

-

-

Infrared Spectroscopy:

-

Sample Preparation: The sample is prepared as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional groups.

-

Visualization of Methodologies

The following diagrams illustrate the general workflows for the isolation and structural elucidation of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid.

Caption: General workflow for the isolation and structural elucidation of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid.

Conclusion

This technical guide has summarized the available spectroscopic data for 3α-Acetoxy-20(29)-lupene-23,28-dioic acid and provided detailed, generalized protocols for its isolation and characterization. The structured presentation of NMR, MS, and IR data, along with the methodological workflows, serves as a valuable resource for researchers in the field of natural product chemistry. Further investigation into the biological activities of this compound is warranted and will be greatly facilitated by the foundational spectroscopic information provided herein.

References

The intricate Dance of Nature: A Technical Guide to the Biosynthesis of Lupane-Type Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupane-type triterpenoids, a fascinating class of natural products, have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This technical guide provides an in-depth exploration of the core biosynthetic pathway of these valuable compounds, detailing the enzymatic players, regulatory networks, and experimental methodologies crucial for their study and exploitation in drug discovery and development.

Core Biosynthetic Pathway: From Acyclic Precursor to the Lupane Skeleton

The biosynthesis of all triterpenoids, including the lupane family, originates from the ubiquitous precursor, (3S)-2,3-oxidosqualene. This linear molecule undergoes a remarkable and complex cyclization reaction, orchestrated by a class of enzymes known as oxidosqualene cyclases (OSCs), to generate the characteristic pentacyclic lupane scaffold.

The key enzymatic steps are:

-

Cyclization of 2,3-Oxidosqualene: The journey begins with the protonation of the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cation-pi cyclizations. This intricate process is catalyzed by a specific OSC, lupeol synthase (LUS) . The enzyme folds the linear substrate into a pre-chair-chair-chair-boat conformation, guiding the formation of the A, B, C, and D rings.

-

Formation of the Lupenyl Cation and the E-ring: Following the formation of the tetracyclic dammarenyl cation intermediate, a series of rearrangements and the subsequent cyclization of the side chain leads to the formation of the five-membered E-ring, characteristic of the lupane skeleton. The reaction is terminated by the deprotonation of the C-30 methyl group, yielding the parent lupane triterpenoid, lupeol .[1]

Enzymatic Machinery: The Key Players

The biosynthesis of lupane-type triterpenoids is a testament to the precision and efficiency of biological catalysis. Two main classes of enzymes are at the heart of this process:

-

Lupeol Synthase (LUS): As the gatekeeper to the lupane world, LUS is a monofunctional OSC that specifically channels the cyclization of 2,3-oxidosqualene towards the formation of lupeol.[2] While lupeol is the primary product, some lupeol synthases have been reported to produce minor amounts of other triterpenoids like β-amyrin.[3]

-

Cytochrome P450 Monooxygenases (CYP450s): Following the formation of the lupeol backbone, a diverse array of CYP450s introduce functional groups, primarily hydroxyl and carboxyl moieties, at various positions on the lupane skeleton. This decorative step is crucial for the vast structural and functional diversity of lupane-type triterpenoids. A key example is the oxidation of the C-28 methyl group of lupeol, a reaction catalyzed by enzymes belonging to the CYP716A subfamily , to produce betulin and subsequently betulinic acid, two compounds with significant pharmacological interest.[4][5]

Core biosynthetic pathway of lupane-type triterpenoids.

Quantitative Data on Lupane-Type Triterpenoid Biosynthesis

The efficient production of lupane-type triterpenoids, either through in vitro enzymatic synthesis or in vivo microbial fermentation, relies on a thorough understanding of the kinetic properties of the biosynthetic enzymes and the production capabilities of engineered systems.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

While comprehensive kinetic data for a wide range of lupeol synthases and associated CYP450s remains an active area of research, the following table summarizes available information.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/mg/h) | Reference |

| Lupeol Synthase | Olea europaea | 2,3-Oxidosqualene | Not Reported | Not Reported | Vmax/KM ratio reported as 138 | [6] |

| CYP716A12 | Medicago truncatula | Lupeol | Not Reported | Not Reported | Not Reported | [4] |

Note: Detailed kinetic parameters for many enzymes in the lupane biosynthetic pathway are not yet fully characterized in the literature.

Table 2: Heterologous Production of Lupane-Type Triterpenoids in Saccharomyces cerevisiae

Metabolic engineering of microbial hosts, particularly Saccharomyces cerevisiae, has emerged as a promising strategy for the sustainable production of valuable triterpenoids. The table below provides a comparative overview of reported production titers.

| Product | Engineered Strain | Key Genetic Modifications | Titer (mg/L) | Reference |

| Lupeol | S. cerevisiae EPY300 | Overexpression of tSQS, rSE, and OeLUP | 200.1 | [7] |

| Betulinic Acid | S. cerevisiae WAT11 | Co-expression of B. platyphylla lupeol C-28 oxidase (BPLO) and A. thaliana ATR1 | 0.16 mg/L/OD600 | [8][9] |

| Betulinic Acid | S. cerevisiae | SCRaMbLE of synthetic yeast chromosome | 2 to 7-fold improvement | [10] |

| Betulinic Acid | S. cerevisiae | Optimization of BPLO and ATR1 expression | 205.74 (fed-batch) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lupane-type triterpenoid biosynthesis.

Protocol 1: Heterologous Expression of Lupeol Synthase in Saccharomyces cerevisiae (GIL77 Strain)

The yeast strain GIL77, which lacks lanosterol synthase (ERG7) and accumulates the substrate 2,3-oxidosqualene, is an excellent host for the functional characterization of oxidosqualene cyclases.[11][12]

1. Vector Construction: a. Amplify the full-length open reading frame (ORF) of the desired lupeol synthase (LUS) gene from plant cDNA using high-fidelity DNA polymerase. b. Clone the LUS ORF into a yeast expression vector (e.g., pYES2/NT C) under the control of a galactose-inducible promoter (e.g., GAL1). c. Verify the construct by Sanger sequencing.

2. Yeast Transformation: a. Prepare competent S. cerevisiae GIL77 cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method. b. Transform the competent cells with the LUS expression vector. c. Select for transformants on synthetic complete (SC) medium lacking the appropriate auxotrophic marker (e.g., uracil for pYES2).

3. Protein Expression and Microsome Preparation: a. Inoculate a single colony of the transformed yeast into 5 mL of SC medium with 2% glucose and grow overnight at 30°C. b. Inoculate the starter culture into 50 mL of SC medium with 2% raffinose and grow to an OD600 of ~1.0. c. Induce protein expression by adding galactose to a final concentration of 2% and incubate for 16-24 hours at 30°C. d. Harvest the cells by centrifugation and wash with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl). e. Resuspend the cell pellet in TEK buffer containing protease inhibitors and disrupt the cells using glass beads or a French press. f. Centrifuge the lysate at 10,000 x g to remove cell debris. g. Pellet the microsomal fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour. h. Resuspend the microsomal pellet in a minimal volume of TEK buffer with 20% glycerol and store at -80°C.

Protocol 2: In Vitro Lupeol Synthase Activity Assay

This assay measures the enzymatic conversion of 2,3-oxidosqualene to lupeol.

1. Substrate Preparation: a. Prepare a stock solution of (±)-2,3-oxidosqualene in a suitable solvent (e.g., ethanol or DMSO). If using radiolabeled substrate (e.g., [3H]-2,3-oxidosqualene), dilute it with unlabeled substrate to the desired specific activity.

2. Reaction Mixture: a. In a glass tube, prepare the following reaction mixture on ice:

- 100 µL of 100 mM potassium phosphate buffer (pH 7.4)

- 10 µL of microsomal protein suspension (containing the expressed lupeol synthase)

- 10 µL of 2,3-oxidosqualene solution (final concentration typically 10-50 µM)

3. Incubation: a. Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

4. Reaction Termination and Extraction: a. Stop the reaction by adding 200 µL of 10% (w/v) KOH in methanol. b. Saponify the mixture at 80°C for 30 minutes to hydrolyze any lipids. c. Extract the triterpenoids three times with 500 µL of n-hexane. d. Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

5. Product Analysis: a. Resuspend the dried extract in a suitable solvent (e.g., ethyl acetate). b. Analyze the products by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). c. Identify lupeol by comparing its retention time and mass spectrum with an authentic standard.

Protocol 3: Cytochrome P450 (CYP716A) Activity Assay for Lupeol Oxidation

This assay determines the ability of a CYP450 enzyme to oxidize lupeol to betulin and betulinic acid. It requires the co-expression of the CYP450 with a cytochrome P450 reductase (CPR).

1. Enzyme Source: a. Use microsomes prepared from yeast co-expressing the CYP716A enzyme and a compatible CPR (e.g., from Arabidopsis thaliana).

2. Reaction Mixture: a. In a glass tube, prepare the following reaction mixture:

- 100 µL of 100 mM potassium phosphate buffer (pH 7.4)

- 10 µL of microsomal protein suspension

- 10 µL of lupeol solution in DMSO (final concentration typically 10-50 µM)

- 10 µL of an NADPH-regenerating system (e.g., 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 1 mM NADP+)

3. Incubation: a. Pre-incubate the mixture for 5 minutes at 30°C. b. Initiate the reaction by adding the NADPH-regenerating system. c. Incubate at 30°C for 1-3 hours with shaking.

4. Reaction Termination and Extraction: a. Stop the reaction by adding 200 µL of ethyl acetate. b. Vortex vigorously and centrifuge to separate the phases. c. Collect the upper ethyl acetate layer. Repeat the extraction twice. d. Pool the ethyl acetate extracts and evaporate to dryness.

5. Product Analysis: a. Derivatize the dried extract if necessary (e.g., with BSTFA for GC-MS analysis). b. Analyze the products by GC-MS or LC-MS. c. Identify betulin and betulinic acid by comparing their retention times and mass spectra with authentic standards.

Regulatory Networks: Orchestrating Lupane Biosynthesis

The production of lupane-type triterpenoids is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli. The plant hormone jasmonic acid (JA) and its derivatives play a central role in this regulation.

Jasmonic Acid Signaling Pathway

Upon perception of a stimulus (e.g., wounding or pathogen attack), the levels of JA-isoleucine (JA-Ile), the bioactive form of jasmonate, increase. JA-Ile then binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1). This binding event triggers the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases the transcriptional activators they were repressing, primarily transcription factors of the MYC (bHLH) and WRKY families. These activated transcription factors can then bind to specific cis-regulatory elements in the promoters of target genes, including those involved in lupane biosynthesis, to upregulate their expression.[6][7][9][13][14][15][16][17][18]

Jasmonic acid signaling pathway regulating lupane biosynthesis.

Transcription Factor Regulation

-

bHLH Transcription Factors (e.g., MYC2): Members of the basic helix-loop-helix (bHLH) family of transcription factors, such as MYC2, are key players in the JA signaling pathway. They recognize and bind to G-box (CANNTG) or G-box-like motifs present in the promoters of target genes.[3][18][19][20][21][22][23][24] ChIP-qPCR and yeast one-hybrid assays have demonstrated the direct binding of MYC2 to the promoters of terpenoid biosynthetic genes, thereby activating their transcription.[3][15][25]

-

WRKY Transcription Factors: WRKY transcription factors are another major family of regulators involved in plant defense responses, including the production of secondary metabolites. They bind to the W-box (TTGAC(C/T)) cis-regulatory element found in the promoters of their target genes.[26][27][28] Evidence from yeast one-hybrid assays and other molecular techniques has shown that specific WRKY factors can directly bind to the promoters of genes involved in terpenoid biosynthesis, including those in the lupane pathway.[29][30]

Transcription factor regulation of lupane biosynthesis genes.

Conclusion

The biosynthesis of lupane-type triterpenoids is a highly orchestrated process involving a dedicated set of enzymes and a complex regulatory network. A thorough understanding of this pathway, from the kinetics of individual enzymes to the intricacies of its transcriptional control, is paramount for the successful metabolic engineering of microbial and plant systems for the enhanced production of these pharmacologically important compounds. The experimental protocols provided in this guide offer a solid foundation for researchers to delve into the fascinating world of lupane biosynthesis and unlock its full potential for the development of novel therapeutics. As our knowledge of this intricate pathway continues to expand, so too will our ability to harness the power of nature for the betterment of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. lupeol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The transcription factor MYC2 positively regulates terpene trilactone biosynthesis through activating GbGGPPS expression in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Improvement of betulinic acid biosynthesis in yeast employing multiple strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidosqualene cyclases involved in the biosynthesis of triterpenoids in Quercus suber cork - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Arabidopsis MYC2 Interacts with DELLA Proteins in Regulating Sesquiterpene Synthase Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Enhanced yeast one-hybrid screens to identify transcription factor binding to human DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LATERAL ORGAN BOUNDARIES defines a new family of DNA-binding transcription factors and can interact with specific bHLH proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. twistbioscience.com [twistbioscience.com]

- 22. The Arabidopsis Basic/Helix-Loop-Helix Transcription Factor Family - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Studies on DNA-binding selectivity of WRKY transcription factors lend structural clues into WRKY-domain function - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3α-Acetoxy-20(29)-lupene-23,28-dioic Acid: Properties, Protocols, and Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the natural triterpenoid, 3α-Acetoxy-20(29)-lupene-23,28-dioic acid. This document details the available data on its characteristics, outlines experimental protocols for its isolation and analysis, and explores its context within the broader class of lupane triterpenoids.

Core Compound Properties

3α-Acetoxy-20(29)-lupene-23,28-dioic acid is a pentacyclic triterpenoid belonging to the lupane family, which are known for their diverse biological activities. It is a natural product that has been isolated from plant sources.

Physical and Chemical Data

A summary of the known physical and chemical properties of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid is presented in the table below. It is important to note that some of these properties are predicted values from computational models due to the limited availability of experimentally determined data in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₈O₆ | MedChemExpress, TargetMol[1][2] |

| Molecular Weight | 528.72 g/mol | MedChemExpress, TargetMol[1][2] |

| CAS Number | 83725-41-1 | TargetMol[2] |

| Appearance | White to off-white solid (presumed) | General knowledge of triterpenoids |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 622.6 ± 40.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 4.31 ± 0.70 | ChemicalBook[3] |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Sparingly soluble in water. | General knowledge of triterpenoids |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid. While the original source publication containing the complete spectral data was not readily accessible, the following represents the expected spectroscopic features based on the structure and data from closely related compounds.

-

¹H NMR: Expected signals would include those for the vinyl protons of the isopropenyl group, a characteristic signal for the proton at the C-3 position bearing the acetate group, multiple methyl singlets, and a complex pattern of overlapping methylene and methine protons in the terpene backbone.

-

¹³C NMR: The spectrum would show signals for the two carboxylic acid carbons, the ester carbonyl and methyl carbons of the acetate group, the two olefinic carbons of the isopropenyl group, and a multitude of signals corresponding to the lupane skeleton.

-

Infrared (IR): Characteristic absorption bands would be expected for the hydroxyl groups of the carboxylic acids (broad), the carbonyl stretching of the carboxylic acids and the ester, and C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (or a related ion such as [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of 528.72. Fragmentation patterns would be consistent with the lupane skeleton and the loss of the acetate and carboxyl groups.

Experimental Protocols

Detailed experimental protocols are essential for the replication of research and for the development of new applications. The following sections outline the general procedures for the isolation and characterization of triterpenoids from their natural sources, which would be applicable to 3α-Acetoxy-20(29)-lupene-23,28-dioic acid.

Isolation from Glochidion macrophyllum

3α-Acetoxy-20(29)-lupene-23,28-dioic acid is a natural product that can be isolated from the bark of Glochidion macrophyllum.[1] The general workflow for the isolation of triterpenoids from plant material is depicted below.

Methodology:

-

Plant Material Collection and Preparation: The bark of Glochidion macrophyllum is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, typically through maceration or Soxhlet extraction. This process yields a crude extract containing a mixture of phytochemicals.

-

Solvent-Solvent Partitioning: The crude extract is then partitioned between a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water). Triterpenoids are typically found in the moderately polar fractions, such as the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute compounds with different polarities. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the target compound are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure 3α-Acetoxy-20(29)-lupene-23,28-dioic acid.

Characterization Techniques

The structure and purity of the isolated compound are confirmed using a combination of spectroscopic methods.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in the mass spectrum provide additional structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl, carbonyl, and double bonds.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for 3α-Acetoxy-20(29)-lupene-23,28-dioic acid are not extensively documented in the available literature, other lupane-type triterpenoids have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. It is plausible that this compound may exhibit similar biological properties.

For instance, related lupane triterpenes have been shown to interact with various cellular targets and signaling pathways. A hypothetical signaling pathway that could be investigated for 3α-Acetoxy-20(29)-lupene-23,28-dioic acid is the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

Further research is required to elucidate the specific biological targets and mechanisms of action of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid.

Conclusion

3α-Acetoxy-20(29)-lupene-23,28-dioic acid is a naturally occurring triterpenoid with a well-defined chemical structure. While some of its physical and chemical properties have been predicted, a comprehensive experimental characterization is still needed. The general protocols for its isolation and characterization are well-established within the field of natural product chemistry. Given the diverse biological activities of related lupane triterpenoids, this compound represents a promising candidate for further investigation in drug discovery and development. Future research should focus on its complete spectroscopic characterization, the development of efficient synthesis methods, and a thorough evaluation of its pharmacological properties and underlying mechanisms of action.

References

An In-depth Technical Guide to 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid, a pentacyclic triterpenoid with the molecular formula C32H48O6, is a natural product isolated from the bark of Glochidion macrophyllum.[1] As a member of the lupane family of triterpenoids, this compound is of significant interest to the scientific community due to the well-documented diverse biological activities of structurally related molecules, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides a comprehensive overview of the available information on this compound and its aglycone, acankoreagenin, offering insights into its potential therapeutic applications and methodologies for its study.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and further investigation.

| Property | Value | Source |

| Molecular Formula | C32H48O6 | MedChemExpress[1] |

| Molecular Weight | 528.72 g/mol | MedChemExpress[1] |

| CAS Number | 83725-41-1 | MedChemExpress[1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water | Inferred from related compounds |

| Predicted Boiling Point | 622.6 ± 40.0 °C | ChemAxon |

| Predicted pKa | 4.31 ± 0.70 | ChemAxon |

| Predicted Density | 1.17 ± 0.1 g/cm³ | ChemAxon |

Biological Activities and Potential Mechanisms of Action

Direct experimental data on the biological activities of this compound is limited in publicly available literature. However, significant insights can be drawn from studies on its aglycone, 3alpha-hydroxy-lup-20(29)-ene-23,28-dioic acid (also known as acankoreagenin), and other structurally related lupane triterpenoids.

Anti-inflammatory and Immunomodulatory Activity

The aglycone, acankoreagenin, has been identified as a modulator of key inflammatory pathways. It is suggested to exert its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activation of the PPARγ (Peroxisome Proliferator-Activated Receptor gamma) pathway.

-

NF-κB Inhibition: The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Acankoreagenin is thought to inhibit this pathway, thereby reducing the production of these inflammatory mediators.

-

PPARγ Activation: PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ generally leads to anti-inflammatory responses by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.

Cytotoxic Activity

Numerous lupane-type triterpenoids isolated from various Glochidion species have demonstrated cytotoxic activity against a range of cancer cell lines. While no specific data exists for this compound, it is plausible that it also possesses anti-proliferative effects. The mechanism of cytotoxicity for related compounds often involves the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound.

Isolation and Purification

-

Source Material: Dried and powdered bark of Glochidion macrophyllum.

-

Extraction:

-

Macerate the powdered bark with methanol at room temperature for 72 hours.

-

Filter and concentrate the extract under reduced pressure to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

-

-

Chromatographic Separation:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute with a gradient of n-hexane and ethyl acetate.

-

Monitor fractions by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest and subject them to further purification by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the in vitro cytotoxicity of the compound against cancer cell lines.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

-

Assay Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

-

NF-κB Reporter Assay

This assay is used to determine the effect of the compound on NF-κB transcriptional activity.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Assay Procedure:

-

After 24 hours of transfection, pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with a known NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

PPARγ Reporter Assay

This assay is used to determine the effect of the compound on PPARγ transcriptional activity.

-

Cell Culture and Transfection:

-

Culture HepG2 cells in MEM supplemented with 10% FBS.

-

Co-transfect the cells with a GAL4-PPARγ-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a Renilla luciferase control plasmid.

-

-

Assay Procedure:

-

After 24 hours of transfection, treat the cells with various concentrations of this compound for 24 hours. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

-

Lyse the cells and measure the firefly and Renilla luciferase activities.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Conclusion and Future Directions

This compound represents a promising scaffold for drug discovery, particularly in the areas of anti-inflammatory and anti-cancer therapies. The available data on its aglycone, acankoreagenin, strongly suggests that its mechanism of action may involve the modulation of the NF-κB and PPARγ signaling pathways.

Future research should focus on the definitive isolation and characterization of this compound from Glochidion macrophyllum and the comprehensive evaluation of its biological activities using the experimental protocols outlined in this guide. Quantitative studies to determine its IC50 values for cytotoxicity against a panel of cancer cell lines and its EC50 values for the modulation of inflammatory pathways are crucial next steps. Furthermore, in vivo studies in relevant animal models will be necessary to validate its therapeutic potential. The structure-activity relationship of this and other related lupane triterpenoids should also be explored to guide the synthesis of more potent and selective analogs.

References

An In-depth Technical Guide to the Derivatives of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic derivatization and potential biological activities of compounds based on the 3α-Acetoxy-20(29)-lupene-23,28-dioic acid scaffold. While direct research on the derivatives of this specific triterpenoid is limited, this document extrapolates from the extensive literature on closely related lupane-type triterpenoids, such as betulinic acid and its analogues, to propose potential synthetic pathways and biological targets. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds. We present potential synthetic modifications, summarize known biological activities of similar structures, provide detailed experimental protocols for synthesis and evaluation, and visualize key signaling pathways.

The Core Molecule: 3α-Acetoxy-20(29)-lupene-23,28-dioic acid

3α-Acetoxy-20(29)-lupene-23,28-dioic acid is a naturally occurring pentacyclic triterpenoid belonging to the lupane family.[1][2] Its structure is characterized by a lupane skeleton with an acetoxy group at the 3α position, a double bond at C-20(29), and carboxylic acid moieties at positions C-23 and C-28. This arrangement of functional groups offers multiple sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The related compound, 3α-hydroxy-lup-20(29)-en-23,28-dioic acid (HLEDA), has been shown to possess anti-inflammatory properties.[3]

Chemical Structure:

Caption: Chemical structure of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid.

Potential Derivatization Strategies

The functional groups of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid provide reactive sites for a variety of chemical transformations. Based on established synthetic protocols for other lupane triterpenoids, the following derivatization strategies can be proposed:

-

Modification of the Carboxylic Acid Groups (C-23 and C-28): The two carboxylic acid groups are prime targets for esterification and amidation reactions.[4][5][6] These modifications can enhance lipophilicity, improve cell permeability, and introduce new pharmacophores.

-

Esterification: Reaction with various alcohols in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or acid catalysis can yield a diverse library of esters.

-

Amidation: Coupling with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt) can produce amides with varied functionalities.

-

-

Modification of the 3α-Acetoxy Group:

-

Hydrolysis: The acetoxy group can be hydrolyzed to a hydroxyl group under basic conditions, yielding the corresponding 3α-hydroxy derivative. This hydroxyl group can then be further functionalized.

-

Esterification/Etherification: The resulting 3α-hydroxyl group can be esterified with different carboxylic acids or converted to ethers to modulate the compound's properties.

-

-

Modification of the C-20(29) Double Bond: The exocyclic double bond can be subjected to various reactions such as oxidation, reduction, or addition reactions to introduce new functional groups.

The following diagram illustrates a potential workflow for the synthesis of derivatives.

Caption: A potential synthetic workflow for generating derivatives.

Biological Activities of Related Lupane Triterpenoid Derivatives

While specific biological data for derivatives of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid are not available, studies on analogous lupane triterpenoids have demonstrated a wide range of pharmacological activities, including anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Several lupane-type triterpenes have been shown to possess significant anti-inflammatory properties.[7][8][9][10][11][12][13][14] The mechanism of action often involves the inhibition of pro-inflammatory mediators and signaling pathways. The related compound, 3α-hydroxy-lup-20(29)-en-23,28-dioic acid (HLEDA), has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Anti-inflammatory Activity of Related Lupane Triterpenoids

| Compound | Assay | Target/Mechanism | IC50/Activity | Reference |

| Lupeol | 5-lipoxygenase inhibition | Enzyme inhibition | IC50: 63.71 ± 2.09 µg/mL | [13] |

| Betulinic Acid | Inhibition of NO production | Macrophage inhibition | - | [11] |

| 3α,11α-dihydroxy-23-oxo-lup-20(29)-en-28-oic acid | Inhibition of TNF-α, IL-1β | Inhibition of NF-κB activation | - | [7][8] |

Cytotoxic Activity

Numerous derivatives of lupane triterpenoids, particularly those derived from betulinic acid, have exhibited potent cytotoxic activity against a variety of cancer cell lines.[2][10][11][15][16][17] The proposed mechanisms of action often involve the induction of apoptosis through intrinsic and extrinsic pathways.

Table 2: Cytotoxic Activity of Related Lupane Triterpenoid Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Betulinic acid | A549 (Lung) | 8.92±1.68 µg/mL | [10] |

| Betulinic acid | H1650 (Lung) | 7.25±1.54 µg/mL | [10] |

| 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1m) | K562 (Leukemia) | 19.5 µg/mL (GI50) | [11] |

| 3-O-acetylbetulinic (2-(2-aminoethyl)aminoethyl)amide | Various | 1.30-2.24 | [1] |

| 3-Pyridinylidene derivative of lupane | Various (NCI-60) | 0.18–1.53 (GI50) | [2] |

Key Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[12][15][17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines. The anti-inflammatory activity of many lupane triterpenoids is attributed to their ability to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by lupane derivatives.

Experimental Protocols

General Procedure for Esterification of Carboxylic Acids

This protocol describes a general method for the esterification of the carboxylic acid groups at C-23 and C-28.

-

Dissolution: Dissolve the 3α-Acetoxy-20(29)-lupene-23,28-dioic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DMF).

-

Addition of Alcohol: Add the desired alcohol (2-4 equivalents).

-

Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives.[19]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

NF-κB Activation Assay (Immunofluorescence)

This protocol describes a method to assess the effect of the derivatives on NF-κB nuclear translocation in macrophages.[8][20][21]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) on coverslips in a 24-well plate.

-

Pre-treatment: Pre-treat the cells with the test compounds at various concentrations for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with 5% BSA and then incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion and Future Directions

The 3α-Acetoxy-20(29)-lupene-23,28-dioic acid scaffold presents a promising starting point for the development of novel therapeutic agents. By leveraging the synthetic strategies and biological evaluation methods outlined in this guide, researchers can explore the potential of its derivatives as anti-inflammatory and cytotoxic compounds. Future research should focus on the synthesis and screening of a diverse library of derivatives to establish clear structure-activity relationships. Further mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these novel compounds, ultimately paving the way for their potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Pyridinylidene Derivatives of Chemically Modified Lupane and Ursane Triterpenes as Promising Anticancer Agents by Targeting Apoptosis [mdpi.com]

- 3. Cytotoxic and Apoptosis-Inducing Activity of Triterpene Glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ester synthesis by esterification [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 10. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jddtonline.info [jddtonline.info]

- 13. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory lupane triterpenoids from Menyanthes trifoliata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxic and apoptosis-inducing activities of triterpene acids from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxic triterpenoid saponins from the root of Olax subscorpioidea Oliv. (Olacaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of isosteric triterpenoid derivatives and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Macrophage-Specific NF-κB Activation Dynamics Can Segregate Inflammatory Bowel Disease Patients [frontiersin.org]

In-Depth Technical Guide: 3α-Acetoxy-20(29)-lupene-23,28-dioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Acetoxy-20(29)-lupene-23,28-dioic acid is a naturally occurring pentacyclic triterpenoid of the lupane class. First isolated from the stems of Glochidion macrophyllum, this compound is characterized by an acetoxy group at the 3α position and carboxylic acid functionalities at C-23 and C-28. While extensive biological data for this specific molecule is limited in publicly accessible literature, its structural similarity to other bioactive lupane triterpenoids, such as betulinic acid, suggests potential pharmacological activities. This document provides a comprehensive overview of the available information on 3α-acetoxy-20(29)-lupene-23,28-dioic acid, including its physicochemical properties and detailed experimental protocols for its isolation.

Physicochemical Properties

A summary of the key physicochemical properties of 3α-acetoxy-20(29)-lupene-23,28-dioic acid is presented in Table 1. This data is essential for its identification, characterization, and formulation in research and development settings.

Table 1: Physicochemical Data of 3α-Acetoxy-20(29)-lupene-23,28-dioic acid

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₈O₆ | [1][2] |

| Molecular Weight | 528.72 g/mol | [1][2] |

| CAS Number | 83725-41-1 | [2] |

| Appearance | Needles (from light petroleum) | |

| Melting Point | 218 - 220 °C | |

| Optical Rotation ([α]D) | +2° (c, 0.5 in CHCl₃) |

Isolation and Purification

The following section details the experimental protocol for the isolation of 3α-acetoxy-20(29)-lupene-23,28-dioic acid from its natural source, Glochidion macrophyllum.

Plant Material and Extraction

The primary source for the isolation of 3α-acetoxy-20(29)-lupene-23,28-dioic acid is the dried, powdered stems of Glochidion macrophyllum. The initial extraction process is outlined below.

-

Plant Material: Dried, powdered stems of Glochidion macrophyllum.

-

Extraction Solvent: Light petroleum.

-

Procedure:

-